molecular formula C11H12O4S B1216664 Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate CAS No. 6287-88-3

Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate

Cat. No. B1216664
CAS RN: 6287-88-3
M. Wt: 240.28 g/mol
InChI Key: VXMQJUUBNSATNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The molecular structure of related compounds like methyl benzoate and its derivatives has been extensively studied, showing how substitutions on the benzene ring or the ester group can significantly alter the compound's photophysical and chemical properties. For example, the work by Soyeon Kim et al. (2021) on methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate provides insight into the impact of methoxy and cyano groups on luminescence properties, which could be relevant for understanding the structural behavior of Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate (Kim et al., 2021).

Chemical Reactions and Properties Chemical reactions involving Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate derivatives are diverse, ranging from photophysical reactions to more complex organic syntheses. For instance, Cantrell (1973) discussed the photochemical reactions of methyl benzoate, including processes of hydrogen abstraction and cycloaddition, which highlight the reactive nature of the benzoyl group in such esters (Cantrell, 1973).

Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate in different environments. Studies like those by Ukrainets et al. (2014) on closely related compounds provide valuable insights into how substitutions on the molecule affect these physical properties (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for applications of Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate. The study by Baird et al. (2011) on the reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner-Wadsworth-Emmons conditions offers an example of how specific functional groups influence the chemical behavior of such molecules (Baird, Colomban, Turner, Teesdale‐Spittle, & Harvey, 2011).

Scientific Research Applications

Chemical Synthesis and Reactivity

Photophysical Properties

  • Photophysical Analysis : Studies on methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, a compound closely related to Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate, have revealed unique luminescence properties influenced by substituent groups (Kim et al., 2021).

Synthesis of Complex Molecules

  • Synthesis of Prostanoids : A derivative of Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate has been used in the synthesis of complex molecules like prostanoids, demonstrating its utility in intricate organic synthesis (Valiullina et al., 2019).

Novel Compound Synthesis

  • Development of New Classes of Compounds : Research involving the synthesis of new classes of compounds, starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate and methyl 2-(2-methoxy-2-oxoethyl)benzoate, showcases the versatility of this chemical in generating novel structures (Koza et al., 2013).

Application in Catalysis

  • Reduction Studies on Catalysts : The reduction of methyl benzoate, a structurally similar compound, on Y2O3 catalysts was studied, indicating potential catalytic applications for Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate (King & Strojny, 1982).

Process Optimization

  • Intermediate Synthesis Optimization : Methyl 2-methoxy-5-aminosulfonyl benzoate, similar in structure, was optimized in terms of reaction conditions, demonstrating the importance of process optimization in chemical synthesis involving Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate (Xu et al., 2018).

Photochemical Reactions

  • Hydrogen Abstraction and Cycloaddition : Methyl benzoate's photochemical reactions, which involve hydrogen abstraction and cycloaddition with olefins, provide insights into the possible photochemical behavior of Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate (Cantrell, 1973).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-14-10(12)7-16-9-6-4-3-5-8(9)11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMQJUUBNSATNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279263
Record name Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate

CAS RN

6287-88-3
Record name NSC12011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FK Hansen, M Khankischpur, I Tolaymat… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives has been prepared and subsequently evaluated with regards to the inhibition of 5-LOX/COX. Structure …
Number of citations: 17 www.sciencedirect.com
MG Cabiddu, S Cabiddu, E Cadoni, S Demontis… - Tetrahedron, 2002 - Elsevier
(Methylthio)- and 2-bromo-1-(methylthio)benzene are useful synthons to prepare monometallated and bimetallated intermediates which lead to 1-benzothiophenes functionalized in the …
Number of citations: 22 www.sciencedirect.com

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